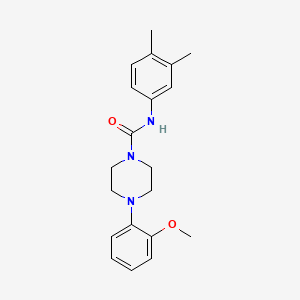
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide acts as a potent antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. It also exhibits moderate affinity for the α2-adrenergic receptor. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action involves the modulation of the serotonergic and noradrenergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit significant anti-inflammatory effects in animal models of inflammation. It also exhibits potent analgesic effects, which have been attributed to its ability to modulate the serotonergic and noradrenergic systems. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide offers several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT1A receptor. However, N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's limited solubility in water and its potential toxicity at high doses can pose challenges for laboratory experiments.
未来方向
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. These include investigating its potential use in treating psychiatric disorders such as anxiety and depression, exploring its mechanism of action in more detail, and studying its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide for therapeutic applications.
合成方法
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium carbonate. The reaction yields N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide as a white crystalline solid, which can be purified using recrystallization techniques.
科学研究应用
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in treating anxiety, depression, and other psychiatric disorders.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-8-9-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXUZWLKOXWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)

![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)
